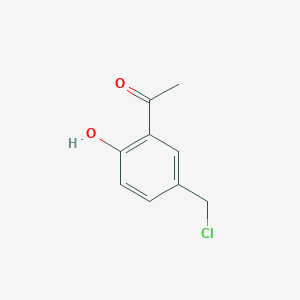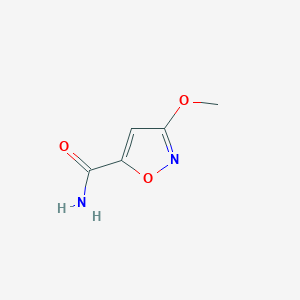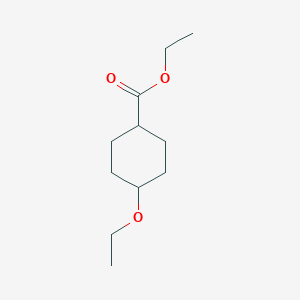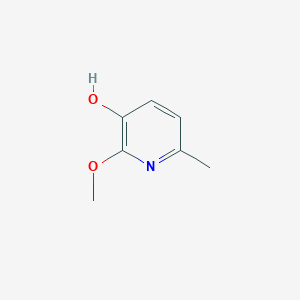
2-Methoxy-6-methylpyridin-3-ol
Übersicht
Beschreibung
2-Methoxy-6-methylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring a methoxy group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methylpyridin-3-ol can be achieved through several methods. One common approach involves the methylation of 2-hydroxy-6-methylpyridine using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide.
Another method involves the direct methoxylation of 6-methylpyridin-3-ol using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-6-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used. These reactions often require an inert atmosphere and appropriate solvents like ether or tetrahydrofuran.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions. Catalysts like palladium or copper may be employed to facilitate these reactions.
Major Products Formed
Oxidation: Products include 2-methoxy-6-methylpyridine-3-one or 2-methoxy-6-methylpyridine-3-carbaldehyde.
Reduction: Products include 2-methoxy-6-methylpyridin-3-amine or this compound.
Substitution: Products vary depending on the substituent introduced, such as 2-ethoxy-6-methylpyridin-3-ol or 2-methoxy-6-chloropyridin-3-ol.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-methylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism of action varies depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-3-methylpyridine: Similar structure but lacks the hydroxyl group at the 3-position.
2-Hydroxy-6-methylpyridine: Similar structure but lacks the methoxy group at the 2-position.
3-Methoxy-6-methylpyridine: Similar structure but the methoxy group is at the 3-position instead of the 2-position.
Uniqueness
2-Methoxy-6-methylpyridin-3-ol is unique due to the presence of both methoxy and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-methoxy-6-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-6(9)7(8-5)10-2/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEZNAQBVVVMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

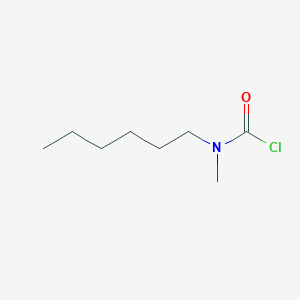



![3-(3-Aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1646927.png)
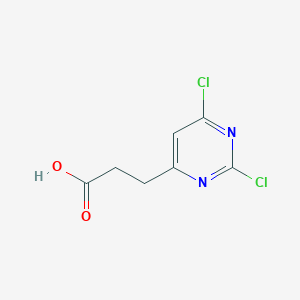
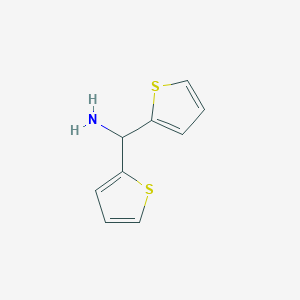
![7-bromo-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1646935.png)
